molecular formula C18H19ClN2O6S B4740245 methyl 2-chloro-5-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

methyl 2-chloro-5-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Cat. No. B4740245
M. Wt: 426.9 g/mol
InChI Key: MOFUXZMLLKFFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-5-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as NSC-732208 and is a member of the benzoate family. Methyl 2-chloro-5-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is not fully understood. However, it has been shown to bind to proteins and modulate their activity. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 2-chloro-5-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to have various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

Methyl 2-chloro-5-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has several advantages for lab experiments. This compound is relatively easy to synthesize and has good solubility in organic solvents. It is also stable under various experimental conditions. However, one limitation of this compound is its toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of methyl 2-chloro-5-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate. One potential direction is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another direction is the study of the interaction of this compound with other proteins and small molecules. Additionally, the use of this compound as a fluorescent probe for the study of protein-DNA interactions could be further explored.

Scientific Research Applications

Methyl 2-chloro-5-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been extensively used in scientific research as a tool to study various biological processes. This compound has been used as a fluorescent probe to study the binding of proteins to DNA, as well as to study the interaction of small molecules with proteins. It has also been used in the development of new drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

methyl 2-chloro-5-[[2-(4-methoxy-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O6S/c1-26-14-7-5-13(6-8-14)21(28(3,24)25)11-17(22)20-12-4-9-16(19)15(10-12)18(23)27-2/h4-10H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFUXZMLLKFFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-chloro-5-[[2-(4-methoxy-N-methylsulfonylanilino)acetyl]amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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